molecular formula C7H6N2O5 B11766311 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B11766311
M. Wt: 198.13 g/mol
InChI Key: XDMSUSRBPGHXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 1-(Carboxymethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific structure, which combines a pyridazine ring with carboxymethyl and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications .

Properties

Molecular Formula

C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

1-(carboxymethyl)-6-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C7H6N2O5/c10-5-2-1-4(7(13)14)8-9(5)3-6(11)12/h1-2H,3H2,(H,11,12)(H,13,14)

InChI Key

XDMSUSRBPGHXMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(N=C1C(=O)O)CC(=O)O

Origin of Product

United States

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